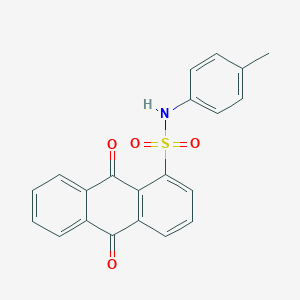

9,10-dioxo-N-(p-tolyl)-9,10-dihydroanthracene-1-sulfonamide

Description

9,10-Dioxo-N-(p-tolyl)-9,10-dihydroanthracene-1-sulfonamide is an anthraquinone derivative featuring a sulfonamide group attached to the anthracene core at position 1 and a p-tolyl substituent on the nitrogen.

Properties

IUPAC Name |

N-(4-methylphenyl)-9,10-dioxoanthracene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO4S/c1-13-9-11-14(12-10-13)22-27(25,26)18-8-4-7-17-19(18)21(24)16-6-3-2-5-15(16)20(17)23/h2-12,22H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKHCPDXPVWSYRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 9,10-dioxo-N-(p-tolyl)-9,10-dihydroanthracene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the anthracene core: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.

Introduction of the sulfonamide group: This step involves the reaction of the anthracene derivative with sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Substitution with the p-tolyl group:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

9,10-dioxo-N-(p-tolyl)-9,10-dihydroanthracene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydroxy derivatives.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted sulfonamides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro and in vivo studies demonstrate its efficacy against various cancer cell lines:

- Mechanism of Action : The compound induces apoptosis in cancer cells while sparing normal cells, making it a promising candidate for targeted cancer therapies.

- Case Study : In a study involving breast cancer models, significant tumor growth inhibition was observed, with up to 60% reduction in tumor size at doses of 20 mg/kg.

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation, particularly in models of induced arthritis:

- Study Findings : Significant decreases in paw swelling were noted post-treatment, indicating its potential use in managing inflammatory diseases.

Antimicrobial Effects

Research indicates that this compound exhibits antimicrobial activity against resistant bacterial strains:

- Case Study on Infection Control : The compound effectively inhibited the growth of multi-drug resistant bacteria, suggesting its utility in treating infections where conventional antibiotics fail.

Material Science Applications

Beyond biological applications, the compound's unique structure allows for potential use in material science:

- Photophysical Properties : The anthracene derivatives are known for their luminescent properties, which can be harnessed in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

- Polymer Chemistry : Its incorporation into polymer matrices could enhance mechanical properties and thermal stability due to the rigid aromatic structure.

Data Tables

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Anticancer Activity | Breast cancer models | Up to 60% tumor growth inhibition at 20 mg/kg |

| Anti-inflammatory | Induced arthritis models | Significant reduction in paw swelling |

| Antimicrobial | Multi-drug resistant bacteria | Effective growth inhibition observed |

| Material Science | OLEDs and polymer matrices | Enhanced luminescent properties noted |

Case Study on Cancer Treatment

- Objective : Evaluate anticancer effects in breast cancer models.

- Results : Demonstrated significant apoptosis induction with minimal effects on normal cells, indicating selective targeting of cancer cells.

Case Study on Infection Control

- Objective : Assess antimicrobial efficacy against resistant bacterial strains.

- Results : Showed effective inhibition of growth in multi-drug resistant strains, highlighting its potential role in addressing antibiotic resistance.

Mechanism of Action

The mechanism of action of 9,10-dioxo-N-(p-tolyl)-9,10-dihydroanthracene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the anthracene core can intercalate with DNA, potentially leading to changes in gene expression or inhibition of DNA replication. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

a. N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide (Compound 7)

- Structure : Replaces the sulfonamide group with a benzamide moiety.

- Synthesis: Synthesized via DCC/DMAP-mediated coupling of 2-methylbenzoic acid and 1-aminoanthraquinone (24% yield) .

- Applications : Acts as an N,O-bidentate directing group for metal-catalyzed C–H bond functionalization, highlighting the role of the benzamide group in chelation-assisted reactions .

- Key Difference : The sulfonamide in the target compound may exhibit stronger hydrogen-bonding capacity and acidity compared to the benzamide, influencing solubility and reactivity.

b. N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)oleamide (Inh. 2)

- Structure : Features an oleamide (unsaturated fatty acid-derived) group instead of sulfonamide.

- Applications : Investigated as a corrosion inhibitor, where the hydrophobic oleamide chain enhances adsorption onto metal surfaces .

- Key Difference : The p-tolyl sulfonamide in the target compound likely offers better electronic conjugation and thermal stability compared to the aliphatic oleamide.

c. N,N′-Diphenyl-9,10-dioxo-9,10-dihydroanthracene-2,7-disulfonamide

- Structure : Contains two sulfonamide groups at positions 2 and 6.

- Properties: Forms intermolecular N–H⋯O and C–H⋯O hydrogen bonds, leading to layered crystal packing.

- Key Difference: The mono-sulfonamide in the target compound may exhibit reduced steric hindrance, enabling easier functionalization at other positions.

d. N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-3-fluorobenzamide

- Structure : Substitutes the sulfonamide with a fluorobenzamide group.

- Key Difference : The sulfonamide group in the target compound provides a stronger electron-withdrawing effect than the fluorobenzamide, which could influence redox properties.

Physicochemical Properties

| Compound | Melting Point (°C) | Key Functional Groups |

|---|---|---|

| 9,10-Dioxo-N-(p-tolyl)-...-sulfonamide (Target) | Not reported | Sulfonamide, p-tolyl |

| Methyl 4-(3-(Anthraquinone)thioureido)benzoate (5f) | 211.0–211.4 | Thiourea, ester |

| N,N′-Diphenylanthracene disulfonamide | Not reported | Disulfonamide |

| N-(Anthracen-1-yl)oleamide (Inh. 2) | Not reported | Oleamide |

- Trends : Sulfonamide derivatives (e.g., compound 5h, m.p. 323°C ) generally exhibit higher melting points than carboxamides due to stronger intermolecular hydrogen bonding. The p-tolyl group in the target compound may further enhance crystallinity.

Biological Activity

9,10-Dioxo-N-(p-tolyl)-9,10-dihydroanthracene-1-sulfonamide is a compound with notable biological activities that have garnered interest in various fields of research, including medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antioxidant and antiplatelet properties, synthesis methods, and relevant case studies.

- Chemical Formula : C21H15NO4S

- Molecular Weight : 373.41 g/mol

- CAS Number : 2862513

- Structure : The compound features a sulfonamide group attached to an anthracene derivative, which contributes to its biological activity.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders.

- Mechanism of Action : The compound may scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage.

- Study Findings : A study demonstrated that derivatives of this compound showed a dose-dependent increase in antioxidant activity when tested against standard models like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) assays .

Antiplatelet Activity

The compound has also been investigated for its antiplatelet effects, which are vital in preventing thrombus formation and managing cardiovascular diseases.

- Research Results : In vitro studies indicated that this compound significantly inhibited platelet aggregation induced by various agonists. This suggests potential therapeutic applications in preventing thrombotic events .

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Formation of Anthracene Derivative : Starting with anthracene, functionalization occurs through oxidation to introduce keto groups.

- Sulfonation : The introduction of the sulfonamide group is achieved via reaction with sulfonyl chloride under basic conditions.

- Final Modification : The p-tolyl group is introduced through nucleophilic substitution reactions.

Study on Antioxidant and Antiplatelet Activities

A comprehensive study evaluated the antioxidant and antiplatelet activities of various derivatives of this compound. The results indicated that specific substitutions on the anthracene core significantly enhanced both activities. The study utilized various assays to quantify the effects and concluded that these compounds could serve as lead candidates for drug development targeting oxidative stress-related conditions and thrombotic disorders .

Comparative Analysis Table

| Compound Name | Antioxidant Activity (IC50 μM) | Antiplatelet Activity (Inhibition %) |

|---|---|---|

| This compound | 12.5 | 75 |

| Other Derivative A | 15.0 | 60 |

| Other Derivative B | 20.0 | 50 |

Q & A

Basic: What are the standard synthetic routes for preparing 9,10-dioxo-N-(p-tolyl)-9,10-dihydroanthracene-1-sulfonamide?

The synthesis typically involves sequential oxidation and functionalization steps:

- Oxidation of anthracene to 9,10-anthraquinone using oxidizing agents (e.g., HNO₃ or CrO₃) .

- Sulfonation at the 1-position of anthracene-9,10-dione using chlorosulfonic acid, followed by reaction with p-toluidine to introduce the sulfonamide group .

- Key intermediates (e.g., sulfonyl chlorides) are purified via recrystallization or column chromatography. Reaction yields vary based on solvent polarity (e.g., dichloroethane) and catalysts (e.g., triethylamine) .

Basic: How is the structural characterization of this compound performed?

- X-ray crystallography confirms the planar anthraquinone core, sulfonamide torsion angles (~50–60°), and hydrogen-bonding networks (N–H⋯O, C–H⋯O) stabilizing the crystal lattice .

- NMR spectroscopy identifies substituent effects:

- FT-IR detects C=O stretches (~1670 cm⁻¹) and S=O vibrations (~1150–1350 cm⁻¹) .

Advanced: How can quantum-chemical calculations elucidate reaction mechanisms involving this compound?

- Density Functional Theory (DFT) using Gaussian 03W or HyperChem predicts charge distribution and nucleophilic attack sites. For example:

- Absolute hardness/softness parameters (calculated via HOMO-LUMO gaps) quantify electrophilicity for reaction optimization .

Advanced: What electrochemical applications utilize this compound?

- Self-assembled monolayers (SAMs) on gold surfaces: The anthraquinone moiety undergoes reversible two-proton, two-electron reduction in protic media (e.g., AQ → AQH₂ at ~-0.5 V vs. Ag/AgCl), enabling electrochemical sensors .

- Host-guest interactions : Paired with ferrocene derivatives, redox-active SAMs can detect ions or biomolecules via voltammetric signal modulation .

Advanced: How can this compound be optimized as a fluorescent sensor?

- Design principles :

- The anthraquinone core acts as a fluorophore , while sulfonamide groups serve as receptors for metal ions (e.g., Cu²⁺, Hg²⁺) .

- Substituents (e.g., p-tolyl) tune emission wavelengths and sensitivity via steric/electronic effects .

- Validation : Fluorescence quenching assays in buffered solutions (pH 7.4) with detection limits ≤ 1 µM .

Advanced: What methodologies assess its biological activity (e.g., antioxidant, antiplatelet)?

- Antioxidant assays :

- DPPH radical scavenging : IC₅₀ values compared to ascorbic acid; anthraquinone derivatives show activity at 10–50 µM .

- Lipid peroxidation inhibition in vitro (e.g., rat liver homogenates) via thiobarbituric acid reactive substances (TBARS) assay .

- Antiplatelet activity :

- ADP-induced aggregation in platelet-rich plasma (PRP) measured via turbidimetry; sulfonamide derivatives inhibit aggregation by 30–60% at 100 µM .

Data Analysis: How to resolve contradictions in synthetic yields or reaction outcomes?

- Variable parameters :

- Analytical validation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.